Ethylenebis(9-fluorenyl)zirconium dichloride
Description
Properties
Molecular Formula |
C28H20Cl2Zr |
|---|---|
Molecular Weight |
518.6 g/mol |
InChI |
InChI=1S/C28H20.2ClH.Zr/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28;;;/h1-16H,17-18H2;2*1H;/q;;;+2/p-2 |
InChI Key |
NQUACBYLPJTHRF-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[C]2[C]3C=CC=C[C]3[C]([C]2C=C1)CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the reaction of zirconium tetrachloride (ZrCl₄) with a dilithium salt of ethylenebis(9-fluorenyl). The process is conducted under an inert atmosphere (argon or nitrogen) to prevent side reactions such as oxidation or hydrolysis. The key steps are:
Preparation of 9-fluorenyl lithium: This is achieved by reacting 9-fluorenyl with lithium metal in anhydrous ether solvents to form 9-fluorenyl lithium.
Formation of the dilithium salt of ethylenebis(9-fluorenyl): The ethylene bridge is introduced by linking two fluorenyl lithium species.
Metallation with zirconium tetrachloride: The dilithium ligand reacts with ZrCl₄ to form this compound, with precipitation of lithium chloride as a byproduct.
This route is favored for its straightforwardness and the ability to control stoichiometry and purity.
Detailed Procedure and Conditions
Solvent: Diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used. Et₂O at low temperatures (around −78 °C) improves yield and limits side reactions.
Temperature: Low temperatures during metallation (−78 °C to room temperature) help control reactivity and prevent ligand degradation.
Stoichiometry: Precise molar ratios of ligand to ZrCl₄ are critical to avoid incomplete metallation or excess reagents.
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate mixture (1:1 v/v) or by recrystallization.
Yield: Optimized conditions can achieve yields up to approximately 52% for the metallation step.
Alternative Synthetic Routes and Modifications
Trimethyltin-mediated metallation: In some analogous zirconocene syntheses, trimethyltin reagents facilitate metallation, though this is less common for fluorenyl ligands.
Use of substituted fluorenyl ligands: Alkyl or silyl-substituted fluorenyl derivatives can be employed to enhance solubility and stability of the resulting zirconocene complex.
Solid-supported synthesis: Immobilization on silica with methylaluminoxane (MAO) has been reported for catalyst preparation, which involves impregnating silica with the zirconocene precursors and MAO to form supported catalysts.
Data Table: Synthesis Parameters and Yields
Summary Table: Preparation Method Overview
| Step | Description | Key Considerations |
|---|---|---|
| 1. Preparation of 9-fluorenyl lithium | React 9-fluorenyl with lithium metal in ether solvent | Anhydrous conditions, inert atmosphere |
| 2. Formation of dilithium ligand | Link two 9-fluorenyl lithium units via ethylene bridge | Control stoichiometry and temperature |
| 3. Metallation with ZrCl₄ | React ligand with zirconium tetrachloride at low temp | Use dry solvents, slow addition to avoid degradation |
| 4. Purification | Column chromatography or recrystallization | Remove impurities, lithium salts |
| 5. Characterization | NMR, elemental analysis, X-ray crystallography | Confirm structure and purity |
Chemical Reactions Analysis
Ethylenebis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The zirconium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Polymerization: This compound is particularly noted for its ability to catalyze the polymerization of olefins, such as ethylene and propylene, to form high molecular weight polymers.
Common reagents used in these reactions include alkylating agents, reducing agents, and olefins. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalytic Applications
Polymerization of Olefins
Ethylenebis(9-fluorenyl)zirconium dichloride is primarily utilized as a catalyst in the polymerization of olefins, such as ethylene and propylene. This compound facilitates the formation of high molecular weight polymers, including polyethylene and polypropylene, which are essential materials in various industrial applications. The mechanism involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond, leading to long polymer chains.
Case Study: Isotactic Polypropylene Production
Research has demonstrated that when activated with methylaluminoxane (MAO), this compound can produce highly isotactic polypropylene with a high degree of stereoregularity. For instance, a study reported that this catalyst produced isotactic polypropylene with a [mmmm] value of 91% and a molecular weight of at a polymerization temperature of 40 °C . The efficiency and selectivity of this catalyst make it a preferred choice for producing polymers with specific properties.
Material Science Applications
Unique Polymer Properties
The polymers synthesized using this compound exhibit unique properties that are advantageous in material science. These include enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for applications in automotive parts, packaging materials, and consumer goods .
Comparison with Other Catalysts
Compared to other metallocenes, this compound shows superior catalytic activity and product quality. For example, studies have indicated that it outperforms dimethylsilyl-bis(9-fluorenyl)zirconium dichloride in terms of polymerization efficiency due to its structural characteristics that favor olefin coordination .
Organometallic Chemistry
Model Compound for Research
In organometallic chemistry, this compound serves as an important model compound for studying the behavior of metallocene catalysts. Its distinct structure allows researchers to investigate the interactions between metal centers and various substrates, contributing to the development of new catalytic systems .
Mechanism of Action
The mechanism by which ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The molecular targets involved in this mechanism are the olefin molecules, and the pathways include coordination and insertion steps .
Comparison with Similar Compounds
Comparison with Similar Metallocene Catalysts
Tacticity Control: Symmetry and Ligand Effects
| Catalyst | Symmetry | Tacticity | Key Structural Features |
|---|---|---|---|
| Ethylenebis(9-fluorenyl)ZrCl₂ | C₂v | Atactic | Ethylene bridge, 9-fluorenyl ligands |
| rac-Ethylenebis(1-indenyl)ZrCl₂ | C₂ | Isotactic | Ethylene bridge, indenyl ligands |
| Ph₂C(Cp)(Flu)ZrCl₂ | Cₛ | Syndiotactic | Bulky diphenylmethylidene bridge |
| Dimethylsilanediylbis(9-fluorenyl)ZrCl₂ | C₂v | Atactic | Dimethylsilyl bridge, fluorenyl ligands |
- Isospecific Catalysts : rac-Ethylenebis(1-indenyl)ZrCl₂ (rac-EBIZrCl₂) produces isotactic PP (iPP) with high melting temperatures (T_m ~150°C) and crystallinity due to its C₂ symmetry and indenyl ligands, which enforce enantiomorphic site control .
- Syndiospecific Catalysts : Ph₂C(Cp)(Flu)ZrCl₂ yields syndiotactic PP (sPP) with intermediate T_m (~130°C) .
- Nonstereospecific Catalysts: Ethylenebis(9-fluorenyl)ZrCl₂ and dimethylsilanediylbis(9-fluorenyl)ZrCl₂ generate atactic PP due to their symmetric fluorenyl ligands, which lack stereochemical bias .
Polymer Properties and Performance
Table 1: Polymerization Data for Selected Catalysts
| Catalyst | M_w (×10⁵ g/mol) | PDI | T_m (°C) | ΔH_m (J/g) |
|---|---|---|---|---|
| Ethylenebis(9-fluorenyl)ZrCl₂ | 6.0 ± 1.2 | 2.0 | None | None |
| rac-EBIZrCl₂ | 3.5–4.0 | 2.3 | 150 | 90 |
| Ph₂C(Cp)(Flu)ZrCl₂ | 2.8–3.2 | 2.1 | 130 | 60 |
| Dimethylsilanediylbis(9-fluorenyl)ZrCl₂ | 4.0 | 2.5 | None | None |
- Molecular Weight : Ethylenebis(9-fluorenyl)ZrCl₂ achieves higher M_w than dimethylsilanediylbis(9-fluorenyl)ZrCl₂, likely due to the ethylene bridge’s rigidity enhancing propagation rates .
- Thermal Properties : Isotactic and syndiotactic PPs exhibit distinct Tm and ΔHm values, reflecting crystallinity, while atactic PP lacks measurable melting points .
Reactivity and Process Sensitivity
- Hydrogen Response: rac-EBIZrCl₂ shows reduced isotacticity and increased stereoerrors under hydrogen, as chain transfer shortens polymer chains, disrupting enantiomorphic site control . Ethylenebis(9-fluorenyl)ZrCl₂, being nonstereospecific, is less affected by hydrogen .
- Chain Transfer Efficiency : In propylene polymerization, rac-EBIZrCl₂ exhibits higher chain transfer rates with AlEt₃ than Ethylenebis(9-fluorenyl)ZrCl₂, enabling molecular weight control .
Biological Activity
Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that has garnered attention for its catalytic properties, particularly in polymerization processes. This article explores its biological activity, synthesis, and applications based on a review of relevant literature.
Chemical Structure and Properties
This compound is characterized by its unique ethylene bridge connecting two fluorenyl groups to a zirconium center, making it part of the broader category of zirconocene complexes. The general formula for this compound can be represented as:
This structure provides the compound with distinctive chemical properties that influence its reactivity and catalytic efficiency.
Synthesis
The synthesis of this compound typically involves the reaction of zirconium dichloride with 9-fluorenyl lithium or other fluorenyl derivatives. The process has been optimized to yield high-purity products suitable for catalytic applications. A notable synthetic route includes the use of alkyl or silylalkyl substituents to enhance solubility and stability in various solvents .
Catalytic Activity in Polymerization
This compound has been extensively studied for its role as a catalyst in olefin polymerization. It exhibits high activity and selectivity, producing polymers with specific stereochemistry. For instance, it has been reported to generate isotactic polypropylene with high molecular weights and narrow molecular weight distributions under optimized conditions .
Table 1: Polymerization Activity of this compound
| Catalyst | Temperature (°C) | Activity (kg/(mol·bar·h)) | Molecular Weight (kg/mol) | Isotacticity (%) |
|---|---|---|---|---|
| This compound | 20 | 1.4 × 10^7 | 110 | 91 |
| This compound | 70 | 4.8 × 10^7 | 230 | 79 |
Case Studies and Applications
- Polypropylene Production : In a study examining various metallocene catalysts, this compound demonstrated superior performance in producing high isotactic polypropylene, which is valuable in manufacturing due to its mechanical strength and thermal stability .
- Elastomer Development : Recent advancements have shown that this compound can be utilized to synthesize elastomeric materials with tailored properties, enhancing their applicability in diverse industrial sectors .
Q & A
Q. What are the standard synthetic routes for ethylenebis(9-fluorenyl)zirconium dichloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reacting the dilithium salt of ethylenebis(9-fluorenyl) with ZrCl₄. Key parameters include solvent choice, temperature, and stoichiometry. For example, using Et₂O as a solvent at low temperatures (e.g., −78°C) can improve yields up to 52% . Optimization strategies include:
- Precise stoichiometric control to avoid side reactions.
- Slow addition of ZrCl₄ to the ligand solution to prevent ligand degradation.
- Post-reaction purification via recrystallization or column chromatography.
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Et₂O | −78 | 52 | |
| THF | 25 | 35 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments, such as shifts at δ2.67–3.34 ppm for ethylene-bridging CH₂ groups and δ5.83–6.67 ppm for aromatic protons .
- X-ray Crystallography : Confirms the bridged structure and Zr coordination geometry. For example, studies on analogous indenyl derivatives reveal a distorted tetrahedral geometry around Zr .
- Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/Zr/Cl ratios.
Q. What safety protocols are critical when handling this compound in catalytic experiments?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., HCl gas) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Collect solid residues with inert materials (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do ligand substitutions (e.g., siloxy groups) at specific positions on the fluorenyl moiety affect copolymerization kinetics of ethylene with α-olefins?
- Methodological Answer : Substitutions alter steric and electronic environments, influencing chain propagation and comonomer incorporation. For example:
- 2-Siloxy substituents enhance chain walking, increasing branching density in polyethylene .
- 1-Siloxy groups reduce catalytic activity but improve thermal stability.
- Experimental Validation : Use ¹³C NMR to analyze branching and GPC to determine molecular weight distribution .
Q. What computational approaches (e.g., DFT, QTAIM) are suitable for analyzing metal-ligand bonding in zirconocene dichlorides?
- Methodological Answer :
- DFT : Models electron density distribution to predict bond lengths and angles. For ethylenebis(1-indenyl)ZrCl₂, Zr–Cl bonds show covalent character with bond critical points (BCPs) at ~2.45 Å .
- QTAIM : Quantifies bond ellipticity (e.g., 0.12 for Zr–Cl), indicating partial π-character .
- Applications : Predict catalytic activity by correlating bond strength with ethylene insertion barriers.
Q. How can isomer separation (rac vs. meso) of this compound be achieved, and what impact does isomerism have on polymer microstructure?
- Methodological Answer :
- Separation : Use fractional crystallization with toluene/hexane mixtures. Rac isomers typically crystallize faster due to symmetry .
- Polymer Impact : Rac isomers produce isotactic polypropylene, while meso forms yield atactic polymers.
- Validation : Combine DSC (melting points) and SAXS (crystallinity analysis) to correlate isomer ratios with polymer properties.
Q. What mechanistic insights explain contradictory data on catalytic activity when using different alkylaluminum cocatalysts?
- Methodological Answer : Cocatalysts (e.g., MAO vs. AlEt₃) influence ion-pair separation and active site accessibility:
- MAO : Generates more stable [Zr]⁺–[MAO]⁻ ion pairs, enhancing activity .
- AlEt₃ : May poison active sites via excessive alkylation, reducing turnover .
- Resolution : Conduct kinetic studies (e.g., stopped-flow UV-Vis) to monitor ion-pair dynamics .
Data Contradiction Analysis
Q. Why do reported yields for ethylenebis(indenyl)zirconium dichloride synthesis vary widely (35–52%)?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
